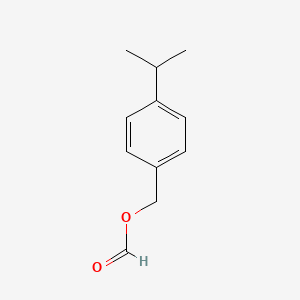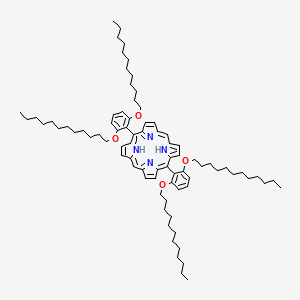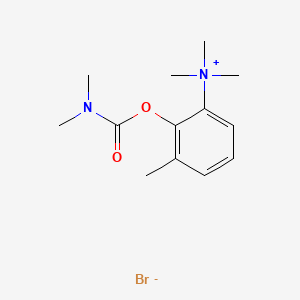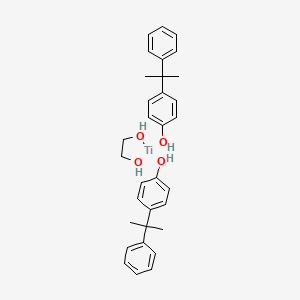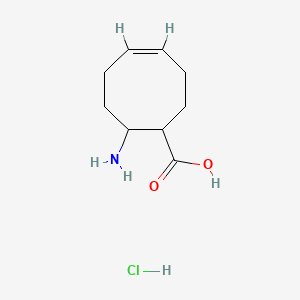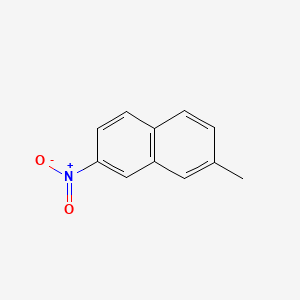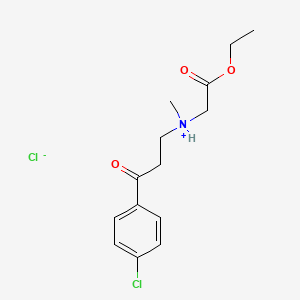
Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride is a synthetic organic compound It is a derivative of glycine, an amino acid, and features a chlorophenyl group, a methyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with glycine and 4-chlorobenzaldehyde.
Formation of Intermediate: Glycine reacts with 4-chlorobenzaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Esterification: The amine is esterified with ethyl chloroformate to form the ethyl ester.
Methylation: The final step involves the methylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions.
Purification: The product is purified using techniques such as recrystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include:
Oxides: Formed from oxidation reactions.
Amines and Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
Scientific Research Applications
Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors.
Pathways: It modulates various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-(4-chlorophenyl)-, ethyl ester
- Glycine methyl ester hydrochloride
- 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
Uniqueness
Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
85975-25-3 |
|---|---|
Molecular Formula |
C14H19Cl2NO3 |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-3-oxopropyl]-(2-ethoxy-2-oxoethyl)-methylazanium;chloride |
InChI |
InChI=1S/C14H18ClNO3.ClH/c1-3-19-14(18)10-16(2)9-8-13(17)11-4-6-12(15)7-5-11;/h4-7H,3,8-10H2,1-2H3;1H |
InChI Key |
ODRBUERNZPKKFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[NH+](C)CCC(=O)C1=CC=C(C=C1)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


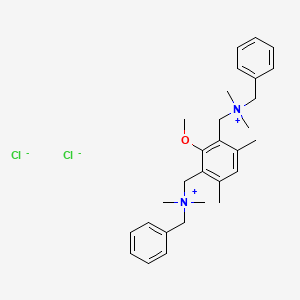
![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)
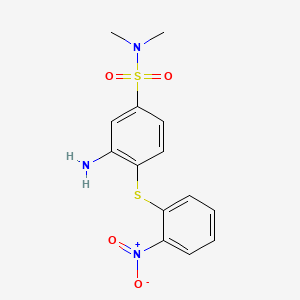
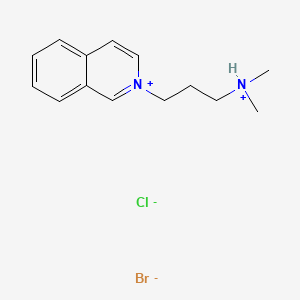
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)
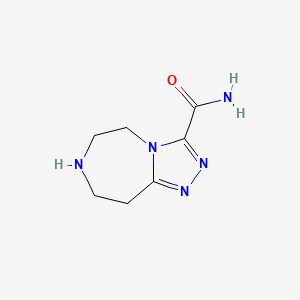
![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
